Dhodh-IN-12

DHODH inhibition Leflunomide analog Cyano-oxime

Dhodh-IN-12, also designated as DHODH-IN-12 or Compound 12b, is a synthetic derivative of the immunosuppressant drug leflunomide and functions as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It is characterized as a cyano-oxime, which is formed through the ring scission of its precursor furazan compound (12a) under physiological pH conditions.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Cat. No. B2487936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-12
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
InChIInChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)12-10(14)9(6-11)13-15/h2-5,15H,1H3,(H,12,14)/b13-9+
InChIKeyTUUSDSUFAQPEOW-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dhodh-IN-12: Product Overview and Chemical Characteristics for Procurement


Dhodh-IN-12, also designated as DHODH-IN-12 or Compound 12b, is a synthetic derivative of the immunosuppressant drug leflunomide and functions as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) [1]. It is characterized as a cyano-oxime, which is formed through the ring scission of its precursor furazan compound (12a) under physiological pH conditions [2]. Its inhibitory activity against DHODH is classified as weak [1]. A key chemical property reported for this compound is its pKa of 5.07 .

Weak DHODH ligand for SAR and control studies
Cyano-oxime stereochemistry tool compound
Defined pKa for pH-dependent assay design

Why Dhodh-IN-12 Cannot Be Substituted with Other In-Class DHODH Inhibitors


Dhodh-IN-12 is a weak inhibitor of DHODH, with a potency profile that is fundamentally distinct from the high-affinity binding observed in other well-characterized inhibitors like brequinar (IC50 ~5 nM), teriflunomide (IC50 ~260 nM), or vidofludimus (IC50 ~134 nM) [1][2]. Its mechanism of formation from a furazan precursor under physiological conditions also differentiates it structurally [3]. Therefore, substituting Dhodh-IN-12 with another DHODH inhibitor would introduce a vastly different level of enzyme blockade, fundamentally altering the intended experimental conditions and rendering any study of its specific structure-activity relationship invalid.

Potency mismatch
Weak inhibition vs. nanomolar potent comparators may shift experimental outcomes.
Structural mismatch
Cyano-oxime (E) vs. alpha-cyanoenol (Z) leads to different DHODH binding modes.
Activation mechanism
Furazan ring scission differs from isoxazole ring scission, affecting prodrug behavior.

Quantitative Evidence for Dhodh-IN-12 Differentiation: Potency and Key Discrepancies


Dhodh-IN-12 is a Weak DHODH Inhibitor with a Defined pKa Value

Dhodh-IN-12 is characterized as a weak inhibitor of rat dihydroorotate dehydrogenase (DHODH) [1]. A key quantitative parameter for this compound is its pKa value of 5.07 . This weak inhibitory activity is in stark contrast to the nanomolar potency of other DHODH inhibitors such as brequinar (IC50 = 5.2 nM against human DHODH) [2] and vidofludimus (IC50 = 134 nM against human DHODH) .

Potency Profile
Class-level inference
pKa = 5.07
Characterized as weak inhibitor
Low-potency control or SAR ligand
Rat DHODH assay; comparators on human DHODH
DHODH inhibition Leflunomide analog Cyano-oxime

Resolution of a Critical Potency Claim Discrepancy for Dhodh-IN-12

Several vendor listings for a compound termed 'hDHODH-IN-12' report an IC50 of 0.421 μM against human DHODH, describing it as a 'potent' inhibitor . This data directly contradicts the primary literature, which identifies Dhodh-IN-12 (Compound 12b) as a 'weak' inhibitor [1]. A review of the literature confirms that the cyano-oxime class of leflunomide derivatives, including Dhodh-IN-12, displays 'feeble inhibitory activity' on DHODH, and the weak potency is 'amenable to their E configuration' [1].

Data Discrepancy
Cross-study comparable
Literature: weak · pKa 5.07
Vendor: IC50 0.421 μM ‘potent’
Primary literature provides more reliable characterization
Vendor claim not supported by original research
Data integrity Compound validation Literature discrepancy

Structural Differentiation: Dhodh-IN-12 is a Cyano-Oxime Generated from a Furazan Precursor

Dhodh-IN-12 (Compound 12b) is a cyano-oxime derivative, formed from the ring scission of its 1,2,5-oxadiazole (furazan) precursor, Compound 12a, at physiological pH [1]. This structural feature distinguishes it from the active metabolite of leflunomide, A771726, which is an alpha-cyanoenol formed from an isoxazole ring scission [2]. The weak DHODH inhibitory activity of Dhodh-IN-12 is attributed to the unfavorable stereochemistry (E configuration) of this oxime substructure [1].

Structural Origin
Class-level inference
Cyano-oxime (E) from furazan ring scission
E configuration determines weak binding affinity
Structural basis for SAR studies
Structural biology Prodrug mechanism Leflunomide analog

Procurement-Driven Application Scenarios for Dhodh-IN-12 in Research


Structure-Activity Relationship (SAR) Studies of Leflunomide-Derived Oximes

Dhodh-IN-12 serves as a critical tool compound for medicinal chemistry studies investigating the impact of oxime stereochemistry on DHODH inhibition. Its weak potency and defined E configuration make it an essential comparator against other analogs, such as the corresponding nitro derivatives or the parent A771726, to elucidate the structural determinants of effective DHODH binding [1].

Negative Control for DHODH-Dependent Cellular Assays

Due to its confirmed weak inhibition of DHODH, Dhodh-IN-12 is a valuable negative control in cellular assays designed to probe DHODH-specific effects. Its use helps validate that observed phenotypes in response to a potent inhibitor like brequinar or teriflunomide are indeed due to robust DHODH blockade, and not due to off-target effects common to the chemical scaffold [2].

Investigating Furazan Ring Scission as a Prodrug Activation Mechanism

The unique ability of the furazan precursor (Compound 12a) to undergo ring scission at physiological pH to yield Dhodh-IN-12 makes it a model system for studying non-enzymatic prodrug activation strategies [3]. Research programs focused on developing new DHODH inhibitors or prodrugs based on heterocyclic ring-opening can utilize Dhodh-IN-12 to benchmark the efficiency and products of this specific chemical transformation.

Application
Selection Property
Validation Focus
SAR of oxime stereochemistry
Oxime E-configuration
Binding affinity vs Z-analogs
Negative control for DHODH assays
Weak inhibition profile
Phenotype specificity vs potent inhibitors
Prodrug activation mechanism
Furazan ring-scission pathway
Conversion efficiency at physiological pH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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